2-(Thiomorpholinosulfonyl)ethanamine oxalate
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Overview
Description
2-(Thiomorpholinosulfonyl)ethanamine oxalate is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a thiomorpholine ring, which is a sulfur-containing heterocycle, and an ethanamine group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiomorpholinosulfonyl)ethanamine oxalate typically involves the reaction of thiomorpholine with ethanamine in the presence of a sulfonylating agent. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or acetonitrile, and a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Thiomorpholinosulfonyl)ethanamine oxalate undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield thiomorpholine derivatives with different oxidation states.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiomorpholine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Thiomorpholinosulfonyl)ethanamine oxalate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research has explored its use as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: It is utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(Thiomorpholinosulfonyl)ethanamine oxalate involves its interaction with specific molecular targets and pathways. The thiomorpholine ring can interact with enzymes and receptors, modulating their activity. The sulfonyl group can form strong interactions with biological molecules, enhancing the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Thiomorpholine: A simpler analog that lacks the ethanamine and sulfonyl groups.
Ethanamine: A basic amine that does not contain the thiomorpholine ring.
Sulfonylated Amines: Compounds that contain sulfonyl groups attached to amine functionalities.
Uniqueness
2-(Thiomorpholinosulfonyl)ethanamine oxalate is unique due to the combination of the thiomorpholine ring and the sulfonylated ethanamine group. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of both sulfur and nitrogen atoms in the molecule allows for diverse chemical reactivity and potential interactions with biological targets.
Properties
IUPAC Name |
oxalic acid;2-thiomorpholin-4-ylsulfonylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2S2.C2H2O4/c7-1-6-12(9,10)8-2-4-11-5-3-8;3-1(4)2(5)6/h1-7H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWWANCQCNZCEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1S(=O)(=O)CCN.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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